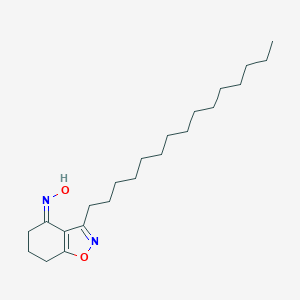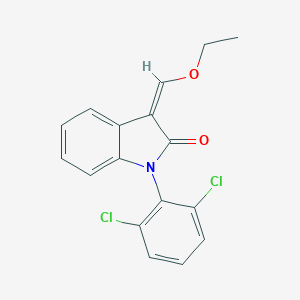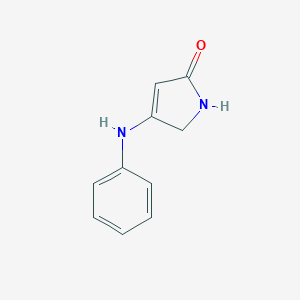
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, also known as PD168393, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PD168393 belongs to the class of benzisoxazole derivatives and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mechanism of Action
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways involved in cell growth and survival. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on the EGFR tyrosine kinase, with minimal effects on other related kinases. In addition to its anti-cancer properties, this compound has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has several advantages for use in laboratory experiments, including its high potency and selectivity for the EGFR tyrosine kinase. However, its low solubility and stability in aqueous solutions can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, including its use in combination therapies with other anti-cancer agents, as well as its potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on different cell types and signaling pathways.
Synthesis Methods
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime can be synthesized through a multistep process involving the condensation of 2-amino-5-nitrophenol with pentadecyl bromide followed by reduction and subsequent reaction with hydroxylamine hydrochloride. The final product is obtained through recrystallization and purification.
Scientific Research Applications
3-pentadecyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Overexpression or mutation of the EGFR gene has been implicated in the development and progression of various types of cancer, including lung, breast, and colon cancer.
properties
Molecular Formula |
C22H38N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(NZ)-N-(3-pentadecyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C22H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-22-19(23-25)17-15-18-21(22)26-24-20/h25H,2-18H2,1H3/b23-19- |
InChI Key |
RNLIKOTUPOSZCH-NMWGTECJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=NOC2=C1/C(=N\O)/CCC2 |
SMILES |
CCCCCCCCCCCCCCCC1=NOC2=C1C(=NO)CCC2 |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NOC2=C1C(=NO)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)
